(2E)-3-(4-Ethoxyphenyl)acryloyl chloride
Overview
Description
(2E)-3-(4-Ethoxyphenyl)acryloyl chloride: is an organic compound with the molecular formula C11H11ClO2 It is a derivative of acryloyl chloride, where the phenyl ring is substituted with an ethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Ethoxyphenyl)acryloyl chloride typically involves the reaction of (2E)-3-(4-Ethoxyphenyl)acrylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
(2E)-3-(4-Ethoxyphenyl)acrylic acid+SOCl2→(2E)-3-(4-Ethoxyphenyl)acryloyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2E)-3-(4-Ethoxyphenyl)acryloyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can participate in addition reactions across the double bond, such as hydrogenation or halogenation.
Polymerization Reactions: The acryloyl chloride moiety can undergo polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation or bromine for halogenation.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) for free radical polymerization.
Major Products Formed:
Substitution Reactions: Formation of amides, esters, or thioesters.
Addition Reactions: Formation of saturated or halogenated derivatives.
Polymerization: Formation of polyacrylates or related polymers.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the preparation of functional polymers with specific properties.
Biology:
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for its potential use in the synthesis of drug candidates.
Industry:
Material Science: Used in the development of advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)acryloyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
(2E)-3-Phenylacryloyl chloride: Lacks the ethoxy group, leading to different reactivity and properties.
(2E)-3-(4-Methoxyphenyl)acryloyl chloride: Contains a methoxy group instead of an ethoxy group, affecting its electronic properties and reactivity.
Uniqueness:
- The presence of the ethoxy group in (2E)-3-(4-Ethoxyphenyl)acryloyl chloride imparts unique electronic and steric properties, influencing its reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)prop-2-enoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFAZBCJDBLHQN-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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